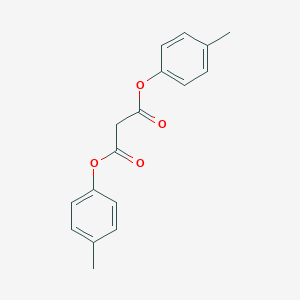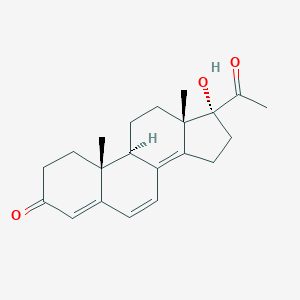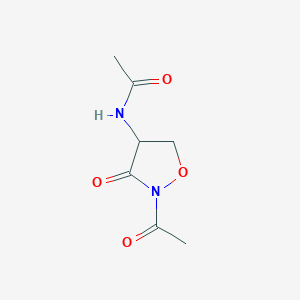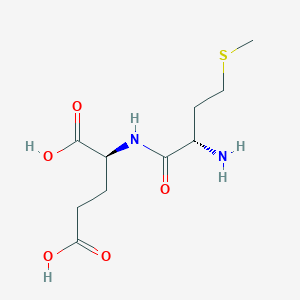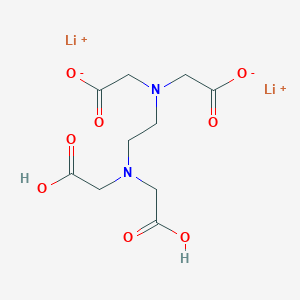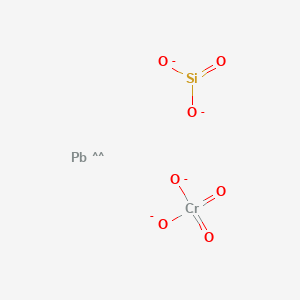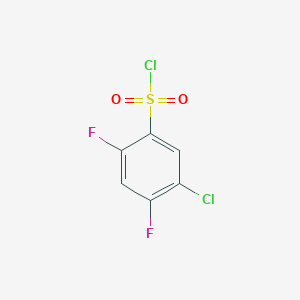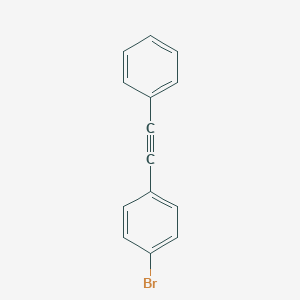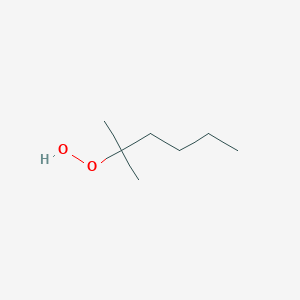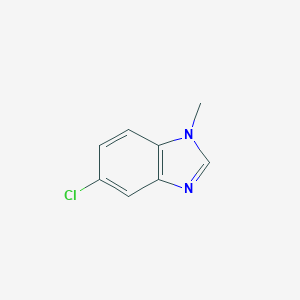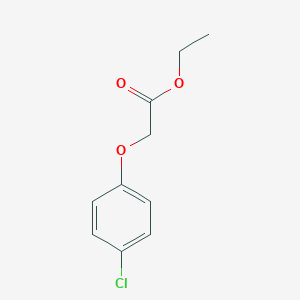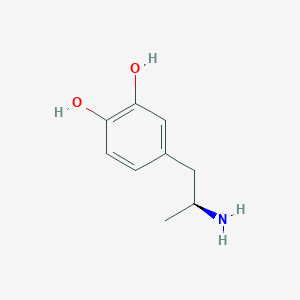
L-alpha-Methyldopamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-alpha-Methyldopamine, also known as L-α-MeDA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. In recent years, L-α-MeDA has been studied extensively for its biochemical and physiological effects, as well as its potential use in the treatment of various medical conditions.
Wirkmechanismus
L-alpha-Methyldopamineα-MeDA works by increasing dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. By increasing dopamine levels, L-alpha-Methyldopamineα-MeDA can help alleviate symptoms of medical conditions such as Parkinson's disease, schizophrenia, and ADHD.
Biochemische Und Physiologische Effekte
L-alpha-Methyldopamineα-MeDA has been shown to have several biochemical and physiological effects. In addition to increasing dopamine levels in the brain, L-alpha-Methyldopamineα-MeDA has been shown to increase the release of other neurotransmitters such as norepinephrine and serotonin. L-alpha-Methyldopamineα-MeDA has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using L-alpha-Methyldopamineα-MeDA in lab experiments is that it is a synthetic compound, which means that its purity and concentration can be precisely controlled. This makes it easier to study the compound's effects on biological systems. One limitation of using L-alpha-Methyldopamineα-MeDA in lab experiments is that it is a relatively new compound, and there is still much to be learned about its effects on the body.
Zukünftige Richtungen
There are several future directions for research on L-alpha-Methyldopamineα-MeDA. One area of research is the development of new therapeutic applications for the compound. For example, L-alpha-Methyldopamineα-MeDA may have potential as a treatment for depression, anxiety, and addiction. Another area of research is the study of L-alpha-Methyldopamineα-MeDA's effects on different populations, such as children and the elderly. Additionally, researchers may investigate the potential side effects of L-alpha-Methyldopamineα-MeDA and ways to mitigate these effects.
Synthesemethoden
L-alpha-Methyldopamineα-MeDA can be synthesized through a series of chemical reactions, starting with the precursor compound L-alpha-MethyldopamineDOPA. L-alpha-MethyldopamineDOPA is first converted to dopamine using the enzyme dopa decarboxylase. Dopamine is then methylated using the enzyme catechol-O-methyltransferase (COMT) to produce L-alpha-Methyldopamineα-MeDA.
Wissenschaftliche Forschungsanwendungen
L-alpha-Methyldopamineα-MeDA has been studied for its potential use in the treatment of several medical conditions, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, L-alpha-Methyldopamineα-MeDA has been shown to increase dopamine levels in the brain, which can help alleviate symptoms such as tremors and rigidity. In schizophrenia, L-alpha-Methyldopamineα-MeDA has been studied for its potential to improve cognitive function and reduce negative symptoms. In ADHD, L-alpha-Methyldopamineα-MeDA has been shown to improve attention and reduce hyperactivity.
Eigenschaften
CAS-Nummer |
14513-20-3 |
|---|---|
Produktname |
L-alpha-Methyldopamine |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
4-[(2S)-2-aminopropyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
KSRGADMGIRTXAF-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=C(C=C1)O)O)N |
SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



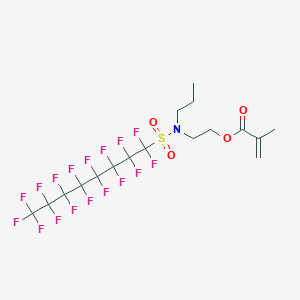
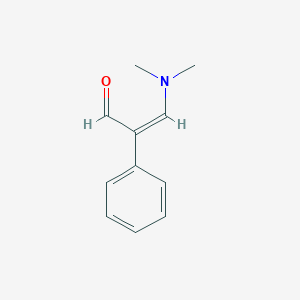
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
